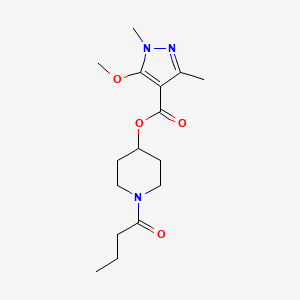
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate, also known as BMDP, is a synthetic cathinone that has gained popularity in the research community due to its potential pharmacological properties. BMDP belongs to the class of cathinones, which are derivatives of the naturally occurring stimulant, cathinone, found in the khat plant.
作用機序
The exact mechanism of action of (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate is not fully understood, although it is believed to act as a monoamine transporter inhibitor, similar to other cathinones. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, resulting in increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the stimulant-like effects observed in animal models.
Biochemical and Physiological Effects
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects, primarily related to its stimulant-like properties. In animal models, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to increase locomotor activity, hyperthermia, and heart rate and blood pressure. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has also been shown to have reinforcing properties, suggesting that it may have potential as a drug of abuse.
実験室実験の利点と制限
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has several advantages for use in lab experiments, including its stability and solubility in a variety of solvents. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate is also relatively easy to synthesize, making it a cost-effective option for researchers. However, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has several limitations, including its potential for abuse and the lack of research on its long-term effects.
将来の方向性
There are several areas of future research for (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate, including its potential as a therapeutic agent for various psychiatric and neurological disorders. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for depression. Additionally, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to have neuroprotective properties, suggesting that it may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Further research is needed to confirm these potential therapeutic applications of (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate.
Conclusion
In conclusion, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate is a synthetic cathinone that has gained popularity in the research community due to its potential pharmacological properties. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to exhibit stimulant-like effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure in animal models. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has several advantages for use in lab experiments, including its stability and solubility in a variety of solvents. However, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate also has several limitations, including its potential for abuse and the lack of research on its long-term effects. Future research on (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate may reveal its potential as a therapeutic agent for various psychiatric and neurological disorders.
合成法
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of 4-piperidone hydrochloride with 4-chlorobutyryl chloride, followed by the reaction with 5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid. Alternatively, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate can be synthesized by reacting 4-piperidone hydrochloride with 4-chlorobutyric acid, followed by the reaction with 5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid. Both methods result in the formation of a white crystalline powder, which can be purified using various techniques, including recrystallization and column chromatography.
科学的研究の応用
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been the subject of several scientific studies, primarily due to its potential as a psychoactive substance. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to exhibit stimulant-like effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure in animal models. These effects suggest that (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate may have potential as a recreational drug, although further research is needed to confirm this.
特性
IUPAC Name |
(1-butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-5-6-13(20)19-9-7-12(8-10-19)23-16(21)14-11(2)17-18(3)15(14)22-4/h12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDRAKBJLHCFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)OC(=O)C2=C(N(N=C2C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B7681937.png)
![N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-4-propan-2-ylbenzamide](/img/structure/B7681951.png)
![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)
![N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B7681966.png)

![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)